The compound was identified in various chemical databases, including PubChem, where it is cataloged under the Compound ID 22993508 . The presence of difluorophenyl groups suggests its utility in pharmaceutical applications, as fluorinated compounds often exhibit improved metabolic stability and bioavailability.
The synthesis of 2-(3,4-Difluorophenyl)-2-methyloxirane can be achieved through several methods:
The molecular structure of 2-(3,4-Difluorophenyl)-2-methyloxirane features a three-membered oxirane ring bonded to a difluorophenyl group. The oxirane ring introduces significant strain due to its cyclic nature, which can influence reactivity.
C[C@@H]1O[C@@]1(c1ccc(F)cc1F)
2-(3,4-Difluorophenyl)-2-methyloxirane can participate in various chemical reactions:
The mechanism of action for 2-(3,4-Difluorophenyl)-2-methyloxirane primarily revolves around its ability to act as an electrophile due to the strained oxirane ring:
This reactivity profile makes it useful in synthetic organic chemistry for creating complex molecules.
The physical and chemical properties of 2-(3,4-Difluorophenyl)-2-methyloxirane are critical for understanding its behavior in various applications:
The applications of 2-(3,4-Difluorophenyl)-2-methyloxirane span several fields:
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 2390-99-0
CAS No.: 4210-82-6
CAS No.: 28387-44-2
CAS No.: 1356964-77-6